Methyl 5-ethylfuran-2-carboxylate
Overview
Description
“Methyl 5-ethylfuran-2-carboxylate” is a chemical compound with the formula C8H10O3 and a molecular weight of 154.16 . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds such as 5-methyl-2-furancarboxylic acid have been synthesized via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature .Scientific Research Applications
Catalysis and Synthesis : Methyl 5-bromo-2-furoate, a related compound to Methyl 5-ethylfuran-2-carboxylate, has been used in palladium-catalysed direct arylation of heteroaromatics. This method prevents the formation of dimers or oligomers, facilitating the synthesis of biheteroaryls and 2,5-diarylated furan derivatives in high yields (Fu, Zhao, Bruneau, & Doucet, 2012).
Biological Activity : Derivatives of Methyl-5-(hydroxymethyl)-2-furan carboxylate, a compound similar to this compound, were studied for their cytotoxicity against cancer cell lines and antimicrobial properties. One derivative showed potent biological activity against the HeLa cell line and photogenic bacteria (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).
Electrochemical Applications : Ethyl 5-(chloromethyl)furan-2-carboxylate, a derivative of this compound, undergoes electrochemical reduction to form various compounds. This expands the derivative scope of 5-(chloromethyl)furfural (CMF) as a biobased platform molecule (Ling, Miao, Cao, & Mascal, 2022).
Chemical Synthesis and Reactions : Ethyl 5-isobutyl-2-methylfuran-3-carboxylate, related to this compound, has been used in various chemical synthesis and reactions, including bromination and phosphorylation processes. These reactions have been important in synthesizing a range of furan derivatives (Pevzner, 2003).
Pharmaceutical and Corrosion Inhibition : Derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate, which are structurally similar to this compound, have been synthesized and studied for their antimicrobial activities. Additionally, their role as corrosion inhibitors for mild steel in industrial processes has been explored (Desai, Bhatt, & Joshi, 2019).
Food Science : Studies on the levels of furan and 2-alkylfurans, including 2-ethylfuran, in heat-processed foods have been conducted. This research is significant in understanding the presence and effects of these compounds in food products (Shen et al., 2016).
Future Directions
While specific future directions for “Methyl 5-ethylfuran-2-carboxylate” were not found, related compounds such as 5-phenyl-furan-2-carboxylic acids have emerged as a new, promising class of antimycobacterial agents that have the ability to interfere with iron homeostasis . This suggests potential future research directions in the development of new antimicrobial agents.
Mechanism of Action
Target of Action
Methyl 5-ethylfuran-2-carboxylate is a furan derivative, and furan derivatives have been found to exhibit a wide range of biological activities . .
Mode of Action
Furan derivatives are known to interact with various biological targets and exhibit diverse biological activities .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways, leading to diverse biological effects .
Result of Action
This compound has been found to exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus cereus, and Bacillus subtilis, and moderate activity against Gram-negative bacteria such as Escherichia coli, Salmonella Typhi, Serratia marcescens, and Pseudomonas aeruginosa .
Properties
IUPAC Name |
methyl 5-ethylfuran-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-6-4-5-7(11-6)8(9)10-2/h4-5H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIYLFXHTUMYGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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